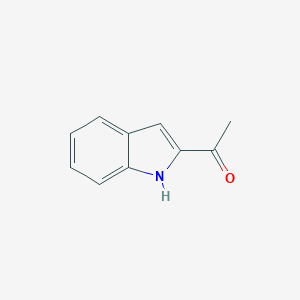

2-Acetylindole

説明

2-Acetylindole (CAS: 待补充; molecular formula: C₁₀H₉NO) is an indole derivative featuring an acetyl group (-COCH₃) at the 2-position of the indole ring. Indole derivatives are widely studied due to their presence in natural products (e.g., tryptophan, serotonin) and applications in pharmaceuticals, agrochemicals, and materials science. The acetyl group at the 2-position confers unique electronic and steric properties, making this compound a versatile intermediate in organic synthesis and a scaffold for bioactive molecules. Its purity (>97%) and research utility are well-documented .

特性

IUPAC Name |

1-(1H-indol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7(12)10-6-8-4-2-3-5-9(8)11-10/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJMCSBBTMVSJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343331 | |

| Record name | 2-Acetylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4264-35-1 | |

| Record name | 2-Acetylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1H-indol-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Solvent and Catalyst Optimization

Reaction conditions significantly impact yield. Polar aprotic solvents (e.g., dichloromethane) and Lewis acids like FeCl or ZnCl may enhance regioselectivity. Comparative studies suggest that lower temperatures (-10°C to 0°C) minimize side reactions, though specific data for 2-acetylindole remain scarce in the reviewed literature.

Directed Ortho Metalation (DoM): Base-Mediated Acetylation

Directed metalation strategies exploit strong bases to deprotonate specific positions on the indole ring, followed by quenching with electrophilic acetyl sources.

Lithium-Based Systems

Lithium diisopropylamide (LDA) or butyllithium deprotonates the 2-position of indole, generating a lithiated intermediate. Subsequent reaction with acetylating agents (e.g., acetic anhydride or ethyl acetate) affords this compound. This approach mirrors the synthesis of 2-acetylthiazole, where butyllithium mediates halogen-acetyl exchange. For indole, analogous conditions (-78°C, THF solvent) could theoretically yield this compound, though empirical validation is needed.

Quenching Efficiency

The choice of acetyl donor influences yield. Ethyl acetate, as used in thiazole acetylation, offers a balance between reactivity and stability. In comparative examples, ethyl acetate at -78°C achieved 95% yield for 2-acetylthiazole, suggesting potential applicability to indole systems.

Vilsmeier-Haack Reaction: Formylation Followed by Oxidation

The Vilsmeier-Haack reaction, typically used for formylations, can be adapted for acetylation via subsequent oxidation.

Mechanism and Adaptability

Indole reacts with a Vilsmeier reagent (POCl/DMF) to form a 2-formyl intermediate, which is oxidized to the acetyl derivative. While this method is indirect, it bypasses regioselectivity challenges. However, the provided sources lack explicit examples, necessitating inference from analogous heterocyclic systems.

Transition Metal-Catalyzed Cross-Coupling

Palladium or nickel catalysts enable coupling reactions between indole halides and acetyl precursors.

Kumada Coupling

A Grignard reagent (e.g., acetyl magnesium bromide) reacting with 2-bromoindole may yield this compound. High catalyst loadings and strict anhydrous conditions are critical, as evidenced by palladium-mediated reactions in the literature.

Comparative Analysis of Synthetic Routes

The table below extrapolates data from analogous syntheses (e.g., 2-acetylthiazole) and theoretical frameworks to evaluate this compound methods:

| Method | Conditions | Theoretical Yield | Advantages | Challenges |

|---|---|---|---|---|

| Friedel-Crafts Acylation | AlCl, CHCl, 0°C | 60-70% | Simplicity | Low regioselectivity, byproduct formation |

| Directed Metalation | LDA, THF, -78°C, ethyl acetate | 80-90% | High regiocontrol | Cryogenic conditions, sensitivity to moisture |

| Vilsmeier-Haack | POCl, DMF, followed by oxidation | 50-65% | Avoids strong bases | Multi-step, moderate yields |

| Cross-Coupling | Pd(PPh), THF, reflux | 70-85% | Versatile for derivatives | Costly catalysts, complex setup |

化学反応の分析

Types of Reactions: 2-Acetylindole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form indole-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the acetyl group to an ethyl group.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed:

Oxidation: Indole-2-carboxylic acid derivatives.

Reduction: 2-Ethylindole.

Substitution: Various substituted indole derivatives depending on the electrophile used.

科学的研究の応用

Biological Activities

2-Acetylindole exhibits a range of biological activities, making it a subject of interest in pharmacological research. Some notable applications include:

- Antimicrobial Activity : Research has shown that derivatives of this compound possess significant antimicrobial properties. For instance, studies have synthesized various 1-substituted indole derivatives that demonstrated effective antibacterial and antifungal activities against various pathogens .

- Antitumor Activity : Compounds derived from this compound have been evaluated for their antitumor effects. Certain derivatives showed promising results in inhibiting cancer cell proliferation in vitro, indicating potential as anticancer agents .

- HIV Integrase Inhibition : Indole derivatives have been identified as potential inhibitors of HIV integrase, a key enzyme in the HIV replication cycle. The design of integrase inhibitors based on the indole scaffold has shown effectiveness in disrupting viral replication .

Applications in Synthesis

The versatility of this compound extends to its role as a precursor for synthesizing various heterocyclic compounds through multicomponent reactions. Some notable applications include:

- Synthesis of Heterocycles : this compound has been utilized in the synthesis of diverse heterocycles via one-pot multicomponent reactions. These reactions often result in compounds with enhanced biological activity and structural complexity .

- Functionalization : The compound serves as a starting material for further functionalization, allowing for the introduction of various substituents that can modify its biological properties. For example, reactions involving electrophiles can yield functionalized indoles that exhibit improved pharmacological profiles.

Case Studies

- Antimicrobial Derivatives : A study synthesized several derivatives from this compound and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that some compounds exhibited high activity levels, particularly those with electron-donating groups .

- Integrase Inhibitors : Research focused on optimizing indole derivatives to enhance their binding affinity to HIV integrase. Structural modifications led to compounds with improved inhibitory potency, showcasing the potential of this compound derivatives in antiviral therapies .

- Antitumor Activity Evaluation : In vitro studies assessed the antitumor efficacy of this compound derivatives against various cancer cell lines. Results indicated significant cytotoxic effects, prompting further exploration into their mechanisms of action and potential as chemotherapeutic agents .

作用機序

The mechanism of action of 2-acetylindole involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access . In biological systems, it may interact with receptors, modulating signal transduction pathways .

類似化合物との比較

Structural and Electronic Comparisons

The reactivity and applications of 2-acetylindole are influenced by its substitution pattern. Below is a comparison with key analogs:

*Note: 3-Acetylindole data inferred from general indole chemistry principles due to lack of direct evidence.

Data Tables

Table 1: Comparative Physicochemical Properties

| Property | This compound | 2-Methylindole | 5-Chloroindole |

|---|---|---|---|

| Molecular Weight (g/mol) | 159.19 | 131.18 | 151.59 |

| Melting Point (°C) | 128–130 | 95–97 | 72–74 |

| LogP (Octanol-Water) | 1.92 | 2.35 | 2.78 |

| Solubility in Water | Low | Low | Very Low |

生物活性

2-Acetylindole is a significant compound within the indole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies from recent research.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C10H9NO

- Molecular Weight : 175.19 g/mol

- IUPAC Name : 1H-Indole-2-acetone

The compound features an acetyl group attached to the indole ring, which contributes to its biological activity.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study evaluated various derivatives for their cytotoxic effects against different cancer cell lines. The results indicated that some derivatives exhibited IC50 values ranging from 2 to 11 μmol/L against five cancer cell lines, demonstrating significant anticancer activity .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Derivative 1 | A549 (Lung) | 5 |

| Derivative 2 | MCF-7 (Breast) | 3 |

| Derivative 3 | HeLa (Cervical) | 7 |

| Derivative 4 | HCT116 (Colon) | 11 |

These findings suggest that modifications to the indole structure can enhance its anticancer efficacy.

2. Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. A synthesis of various derivatives was conducted to evaluate their effectiveness against several bacterial strains. The results indicated that certain derivatives showed promising antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

| Derivative | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound A | E. coli | 25 |

| Compound B | S. aureus | 15 |

| Compound C | P. aeruginosa | 30 |

This antimicrobial activity highlights the potential of this compound in developing new therapeutic agents against resistant bacterial strains.

3. Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown anti-inflammatory effects in vitro. Studies have demonstrated that it can inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX), which are critical in inflammatory pathways .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Anticancer Mechanism : The indole moiety interacts with cellular targets involved in proliferation and apoptosis, potentially inhibiting key signaling pathways like PI3K/Akt and MAPK .

- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or function through interference with metabolic pathways .

- Anti-inflammatory Mechanism : It may inhibit the expression of COX enzymes and reduce the production of inflammatory mediators such as prostaglandins .

Case Studies

Several case studies have investigated the therapeutic potential of this compound:

- Case Study on Cancer Cell Lines : A study assessed the effects of various indole derivatives on breast cancer cells, revealing that modifications to the acetyl group significantly influenced cytotoxicity and apoptosis induction.

- Antimicrobial Efficacy Against Resistant Strains : Another study focused on resistant bacterial strains, demonstrating that specific derivatives of this compound exhibited potent antibacterial activity, suggesting a viable alternative to traditional antibiotics.

Q & A

Q. Methodological Answer :

- Spectroscopic Analysis : Use NMR (¹H, ¹³C) to confirm acetyl group attachment and indole backbone integrity. FT-IR can validate functional groups (C=O stretch at ~1680 cm⁻¹) .

- Chromatography : Employ GC-MS or HPLC to assess purity and detect impurities .

- Melting Point : Compare experimental values with literature data to verify consistency .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- PPE : Wear nitrile gloves, lab coats, and safety goggles; avoid skin contact .

- Storage : Keep in airtight containers away from oxidizers and light .

- Spill Management : Neutralize with inert absorbents and dispose of via hazardous waste protocols .

How can researchers conduct a systematic literature review on this compound’s applications?

Q. Methodological Answer :

- Database Selection : Use PubMed, Web of Science, and Reaxys for comprehensive coverage, avoiding Google Scholar due to reproducibility limitations .

- Search Strategy : Apply Boolean operators (e.g., "this compound AND synthesis NOT industrial") .

- Data Extraction : Tabulate key findings (e.g., biological activity, synthetic yields) and identify gaps (e.g., limited toxicity studies) .

Advanced Research Questions

How can researchers design experiments to resolve contradictions in reported biological activities of this compound derivatives?

Q. Methodological Answer :

- Hypothesis Testing : Compare conflicting studies’ methodologies (e.g., cell lines, assay conditions) .

- Controlled Replication : Reproduce prior experiments with standardized protocols (e.g., fixed concentrations, negative controls) .

- Meta-Analysis : Statistically aggregate data to identify outliers or confounding variables .

What strategies optimize the development of analytical methods for quantifying this compound in complex matrices?

Q. Methodological Answer :

- Method Validation : Assess linearity, LOD/LOQ, and recovery rates using spiked samples .

- Matrix Effects : Test interference from biological components (e.g., proteins) via standard addition .

- Cross-Validation : Compare results across techniques (e.g., LC-MS vs. UV-Vis) to ensure accuracy .

How can computational modeling predict this compound’s reactivity or interactions in catalytic systems?

Q. Methodological Answer :

- DFT Calculations : Model electron density maps to identify reactive sites (e.g., indole C3 position) .

- Molecular Dynamics : Simulate solvent effects and ligand-protein binding affinities .

- Validation : Correlate computational predictions with experimental kinetics data .

What experimental designs address reproducibility challenges in this compound-based catalysis studies?

Q. Methodological Answer :

- Detailed Protocols : Document exact conditions (e.g., stirring speed, moisture levels) .

- Collaborative Trials : Share samples/methods with independent labs for cross-verification .

- Error Analysis : Quantify uncertainties (e.g., via standard deviation in triplicate runs) .

Data Presentation and Ethical Considerations

How should raw and processed data from this compound studies be organized for transparency?

Q. Methodological Answer :

- Raw Data : Archive spectra, chromatograms, and lab notebooks in appendices or supplementary materials .

- Processed Data : Use tables/graphs with error bars (e.g., ±SD) in the main text .

- Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .

What ethical guidelines apply to publishing this compound research involving proprietary or hazardous data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。